molecular formula C18H18N2O4S2 B2859047 Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448067-48-8

Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2859047
M. Wt: 390.47
InChI Key: ZKPZPUOYNHGFTE-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . For instance, in one study, the structure of synthesized benzothiazole derivatives was analyzed based on their IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. In one study, novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The resulting intermediate compounds were then treated with specific reagents to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. The structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Mycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a promising anti-mycobacterial chemotype. A study by Pancholia et al. (2016) designed, synthesized, and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Seventeen compounds exhibited significant anti-mycobacterial potential, with MICs in the low micromolar range, demonstrating their potential as therapeutic agents in combating tuberculosis. This study established a quantitative structure-activity relationship using a CoMFA model, highlighting the importance of structural diversity in enhancing anti-mycobacterial efficacy (Pancholia et al., 2016).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole motifs. The study synthesized a series of compounds and assessed their in vitro antimicrobial activity against various strains of bacteria and fungi. The results showed variable and modest activity, suggesting the potential of these compounds as antimicrobial agents. This research indicates the broad-spectrum potential of benzo[d]thiazol-2-yl derivatives in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anti-Proliferative and Structural Analysis

Prasad et al. (2018) synthesized a novel compound related to the benzo[d]thiazol-2-yl(piperidin-1-yl)methanone class and evaluated it for antiproliferative activity. The compound demonstrated promising results in inhibiting cell proliferation, suggesting its potential in cancer therapy. Structural characterization through various spectroscopic techniques and X-ray diffraction studies provided insights into its molecular structure, crucial for understanding the compound's interaction with biological targets (Prasad et al., 2018).

Molecular Aggregation Studies

Research on the molecular aggregation of compounds containing the thiadiazol and benzene moieties has shown significant insights into their physicochemical properties. Matwijczuk et al. (2016) conducted spectroscopic studies to understand the aggregation behavior of these compounds in different solvents. Their findings on fluorescence effects and circular dichroism spectra contribute to a deeper understanding of the molecular interactions and aggregation processes in these compounds, which is critical for their application in material science and drug design (Matwijczuk et al., 2016).

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their chemical structure. It’s important to note that while some benzothiazole derivatives have been found to exhibit beneficial biological activities, such as anti-inflammatory properties , others may have potential cytotoxic effects . Therefore, it’s crucial to evaluate the safety and potential hazards of these compounds through rigorous testing and analysis.

Future Directions

Benzothiazole derivatives hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new benzothiazole derivatives and evaluating their biological activities. Additionally, further in vitro and in silico studies could be conducted to better understand the mechanism of action of these compounds . Lastly, more comprehensive safety and hazard assessments are needed to ensure the safe use of these compounds in therapeutic applications.

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-18(17-19-15-5-1-2-6-16(15)25-17)20-9-7-14(8-10-20)26(22,23)12-13-4-3-11-24-13/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPZPUOYNHGFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

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